rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide

Description

Chemical Context and Therapeutic Relevance of Apatinib Metabolites

rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide emerges as a critical metabolite within the complex biotransformation network of apatinib, a novel oral anti-angiogenic molecule that selectively inhibits vascular endothelial growth factor receptor-2. This compound, designated with the Chemical Abstracts Service number 1376331-61-1, possesses a molecular formula of C30H31N5O8 and a molecular weight of 589.59600 daltons. The formation of this glucuronide conjugate represents a sophisticated metabolic transformation that significantly alters the parent compound's physicochemical properties and biological activity.

The parent compound apatinib, with its molecular weight of 493.58 daltons and chemical formula C25H27N5O4S, undergoes extensive metabolic transformation in human subjects. Research has identified nine major metabolites of apatinib, among which the E-3-hydroxy-apatinib-O-glucuronide (designated as M9-2) emerges as the major circulating metabolite. This metabolite demonstrates pharmacologically inactive properties, distinguishing it from other metabolites such as E-3-hydroxy-apatinib (M1-1), which retains some inhibitory activity against vascular endothelial growth factor receptor-2.

The metabolic profile of apatinib reveals a complex biotransformation pattern involving multiple enzymatic pathways. The primary routes of apatinib biotransformation include E- and Z-cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25-N-oxidation, 16-hydroxylation, dioxygenation, and O-glucuronidation following 3-hydroxylation. These diverse metabolic pathways collectively contribute to the formation of various metabolites, each possessing distinct pharmacological properties and elimination characteristics.

Pharmacokinetic studies have demonstrated that apatinib undergoes extensive metabolism, with the steady-state exposure of E-3-hydroxy-apatinib-O-glucuronide reaching 125% of the parent drug exposure. This finding indicates that the glucuronide metabolite achieves higher systemic concentrations than the parent compound, emphasizing its significance in the overall pharmacokinetic profile. The formation of this glucuronide conjugate occurs primarily through the action of uridine diphosphate glucuronosyltransferase 2B7, which serves as the main enzyme responsible for its biosynthesis.

The therapeutic relevance of apatinib metabolites extends beyond their role in drug elimination. While the glucuronide conjugates generally exhibit reduced pharmacological activity compared to the parent compound, their formation represents a critical determinant of drug exposure and duration of action. The extensive formation of glucuronide metabolites effectively reduces the concentration of pharmacologically active parent compound and its active metabolites, thereby influencing the overall therapeutic response.

Clinical pharmacokinetic data reveal that apatinib demonstrates dose-dependent exposure characteristics, with maximum plasma concentration and area under the curve values increasing proportionally with dose escalation from 500 to 800 milligrams. The time to maximum plasma concentration occurs approximately 4 hours after administration, with a mean half-life of 9 hours. These pharmacokinetic parameters are significantly influenced by the extensive metabolic transformation, including glucuronidation processes that generate water-soluble metabolites for elimination.

| Metabolite | Designation | Steady-State Exposure (% of Parent Drug) | Pharmacological Activity |

|---|---|---|---|

| E-3-hydroxy-apatinib-O-glucuronide | M9-2 | 125% | Pharmacologically inactive |

| E-3-hydroxy-apatinib | M1-1 | 56% | 5.42-19.3% of parent activity |

| Z-3-hydroxy-apatinib | M1-2 | 22% | <1% of parent activity |

| Apatinib-25-N-oxide | M1-6 | 32% | <1% of parent activity |

Role of Glucuronidation in Drug Metabolism

Glucuronidation represents one of the most significant phase II metabolic pathways in human drug metabolism, serving as a major mechanism for converting lipophilic substances into water-soluble metabolites suitable for elimination. This biochemical process involves the conjugation of glucuronic acid to substrate molecules, catalyzed by the multigene family of uridine diphosphate glucuronosyltransferase enzymes. The formation of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide exemplifies this crucial metabolic transformation and its impact on drug disposition.

The glucuronidation process begins with the formation of uridine 5'-diphospho-glucuronic acid, which serves as the activated donor molecule for the conjugation reaction. Uridine diphosphate glucuronosyltransferases, predominantly located in the endoplasmic reticulum of hepatocytes but also present in extrahepatic tissues including kidneys and intestines, catalyze the transfer of glucuronic acid to acceptor molecules containing appropriate functional groups. This enzymatic process results in the formation of glucuronide conjugates that possess significantly enhanced water solubility compared to their parent compounds.

The biological significance of glucuronidation extends far beyond simple detoxification, encompassing critical roles in the homeostasis of endogenous compounds and the elimination of xenobiotics. This metabolic pathway processes a diverse array of substances including drugs, environmental pollutants, bilirubin, steroid hormones, mineralocorticoids, glucocorticoids, fatty acid derivatives, retinoids, and bile acids. The versatility of this system reflects the evolutionary importance of glucuronidation in protecting organisms from potentially harmful accumulation of lipophilic compounds.

In the specific context of apatinib metabolism, glucuronidation occurs as a sequential process following initial hydroxylation reactions. The formation of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide requires prior 3-hydroxylation of the parent compound, followed by O-glucuronidation at the newly formed hydroxyl group. This two-step process demonstrates the coordinated action of phase I and phase II metabolic enzymes in drug biotransformation.

Research has identified uridine diphosphate glucuronosyltransferase 2B7 as the primary enzyme responsible for the formation of the major circulating glucuronide metabolite M9-2. Additionally, both uridine diphosphate glucuronosyltransferase 1A4 and 2B7 contribute to the formation of Z-3-hydroxy-apatinib-O-glucuronide (M9-1), indicating the involvement of multiple enzyme isoforms in apatinib glucuronidation. This multiplicity of enzymatic pathways provides redundancy in metabolic capacity and may contribute to interindividual variability in drug metabolism.

The glucuronidation reaction fundamentally alters the physicochemical properties of the substrate molecule. The addition of glucuronic acid introduces a highly polar, negatively charged moiety that dramatically increases water solubility while simultaneously reducing membrane permeability. These changes facilitate the elimination of glucuronide conjugates through renal and biliary pathways, effectively removing the compounds from systemic circulation.

Factors influencing glucuronidation capacity include age, genetic polymorphisms, disease states, co-administered drugs, and environmental factors such as cigarette smoking and dietary components. These variables can significantly impact the rate and extent of glucuronide formation, potentially affecting drug exposure and therapeutic outcomes. Understanding these factors becomes particularly important in the clinical application of drugs like apatinib that undergo extensive glucuronidation.

| Glucuronosyltransferase Enzyme | Primary Substrate | Tissue Distribution | Clinical Significance |

|---|---|---|---|

| Uridine diphosphate glucuronosyltransferase 2B7 | E-3-hydroxy-apatinib | Liver, kidney, intestine | Major metabolite formation |

| Uridine diphosphate glucuronosyltransferase 1A4 | Z-3-hydroxy-apatinib | Liver, kidney | Secondary pathway |

| Uridine diphosphate glucuronosyltransferase 1A9 | Various substrates | Liver, kidney, intestine | General xenobiotic metabolism |

The elimination of glucuronide metabolites involves complex transport mechanisms that extend beyond simple passive diffusion. The highly hydrophilic nature of glucuronides necessitates the involvement of specific efflux transporters for cellular exit and subsequent elimination. These transporters, including multidrug resistance-associated proteins and breast cancer resistance protein, work in concert with glucuronosyltransferase enzymes to facilitate the complete elimination process.

Recent research has revealed additional complexity in glucuronide disposition, including potential recycling mechanisms involving intestinal microbes. Following biliary elimination, glucuronide conjugates may undergo bacterial β-glucuronidase-mediated hydrolysis in the intestinal lumen, potentially leading to reabsorption of the parent compound or metabolites. This enterohepatic recycling can extend the apparent half-life of compounds and their metabolites, adding another layer of complexity to drug disposition.

The formation of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide represents a highly efficient metabolic transformation that contributes significantly to apatinib elimination. Pharmacokinetic studies demonstrate that approximately 76.8% of administered apatinib dose is recovered within 96 hours, with 69.8% eliminated in feces and 7.02% in urine. The predominance of fecal elimination suggests significant biliary clearance of metabolites, consistent with the formation of large, polar glucuronide conjugates that are preferentially eliminated through hepatobiliary pathways.

Properties

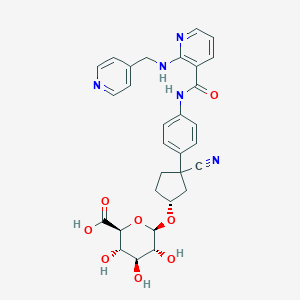

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1R)-3-cyano-3-[4-[[2-(pyridin-4-ylmethylamino)pyridine-3-carbonyl]amino]phenyl]cyclopentyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N5O8/c31-16-30(10-7-20(14-30)42-29-24(38)22(36)23(37)25(43-29)28(40)41)18-3-5-19(6-4-18)35-27(39)21-2-1-11-33-26(21)34-15-17-8-12-32-13-9-17/h1-6,8-9,11-13,20,22-25,29,36-38H,7,10,14-15H2,(H,33,34)(H,35,39)(H,40,41)/t20-,22+,23+,24-,25+,29-,30?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKAPWHLYYIXRO-QMXDASEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1OC2C(C(C(C(O2)C(=O)O)O)O)O)(C#N)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)NCC5=CC=NC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)(C#N)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)NCC5=CC=NC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857711 |

Source

|

| Record name | (1R)-3-Cyano-3-{4-[(2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonyl)amino]phenyl}cyclopentyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376331-61-1 |

Source

|

| Record name | (1R)-3-Cyano-3-{4-[(2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonyl)amino]phenyl}cyclopentyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material

- The synthesis begins with Apatinib, which contains a hydroxyl group at the 3-position suitable for conjugation.

Enzymatic Glucuronidation

- The primary biological pathway involves UDP-glucuronosyltransferase (UGT) enzymes, particularly isoforms such as UGT1A1 and UGT1A9.

- These enzymes catalyze the transfer of β-D-glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group on Apatinib.

- The reaction proceeds via nucleophilic attack by the hydroxyl oxygen on the anomeric carbon of UDPGA, forming a β-glycosidic bond and retaining the cis stereochemistry of the substrate.

Chemical Synthesis (In Vitro)

- Chemical synthesis mimics enzymatic glucuronidation using activated glucuronic acid donors.

- Protecting-group strategies are employed to ensure regioselective conjugation at the 3-hydroxy position.

- Reaction conditions such as temperature, pH, catalysts, and solvents are tightly controlled to maximize yield and purity.

- Industrial scale synthesis requires optimization of these parameters to ensure reproducibility and high purity.

Key Reaction Parameters and Mechanistic Insights

| Parameter | Description | Details |

|---|---|---|

| Enzyme specificity | UGT isoforms involved | Likely UGT1A1 or UGT1A9 |

| Cofactor | UDP-glucuronic acid (UDPGA) | Required for glucuronidation |

| Reaction site | Hydroxyl group at C3 position of Apatinib | Site of glucuronic acid attachment |

| Stereochemistry | Retains cis configuration | Important for biological activity |

| Reaction mechanism | Nucleophilic attack forming β-glycosidic bond | Enzymatic or chemical catalysis |

Hydrolytic Stability and Degradation

- The glucuronide conjugate is susceptible to enzymatic hydrolysis by β-glucuronidase, which cleaves the glucuronic acid moiety, regenerating Apatinib.

- Stability varies with pH:

- Lysosomal pH (5–6): Rapid enzymatic cleavage.

- Alkaline pH (>8): Non-enzymatic hydrolysis can occur.

- Physiological pH (~7.4): Generally stable in plasma.

| Condition | Effect on Glucuronide Stability |

|---|---|

| pH 5–6 (lysosomal) | Rapid enzymatic cleavage by β-glucuronidase |

| Alkaline pH > 8 | Non-enzymatic hydrolysis observed |

| Physiological pH 7.4 | Stable in plasma |

Comparative Reactivity and Physicochemical Properties

| Property | Apatinib | rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide |

|---|---|---|

| Water solubility | ~0.1 mg/mL | ~12.3 mg/mL (significantly increased) |

| Plasma half-life | 6–8 hours | 2–3 hours (shorter due to glucuronidation) |

| CYP450 interaction | High (notably CYP3A4) | Negligible interaction |

| Stability | Moderate | Susceptible to β-glucuronidase hydrolysis |

Analytical and Characterization Techniques

- LC-MS/MS : Used to confirm molecular mass and purity, detect [M+H]^+ or [M-H]^- ions.

- NMR Spectroscopy : To determine stereochemistry and confirm β-glycosidic bond formation.

- Reverse-Phase HPLC : For purity assessment, typically monitored at 254 nm.

- Stability Studies : Conducted in plasma, urine, and liver microsomes to assess enzymatic and non-enzymatic degradation.

Industrial Production Considerations

- Large-scale synthesis requires precise control of:

- Temperature and pH to optimize enzyme activity or chemical reaction rates.

- Use of specific catalysts or enzyme preparations to enhance regioselectivity.

- Purification steps to isolate the glucuronide with high purity and yield.

- Quality control includes monitoring for degradation products and isomerization (cis-trans).

Summary Table: Preparation Method Overview

| Step | Description | Notes |

|---|---|---|

| Starting Material | Apatinib | Hydroxyl group at C3 position |

| Glucuronidation Method | Enzymatic (UGT-mediated) or chemical synthesis | Enzymatic preferred for specificity |

| Cofactor/Activated Donor | UDP-glucuronic acid (UDPGA) or activated glucuronic acid derivatives | Essential for conjugation |

| Reaction Conditions | Controlled temperature, pH, catalysts | Optimized for yield and purity |

| Purification | Reverse-phase HPLC, crystallization | Ensures product purity |

| Characterization | LC-MS/MS, NMR, HPLC | Confirms structure and stereochemistry |

| Stability Assessment | pH-dependent enzymatic and non-enzymatic hydrolysis | Critical for formulation and storage |

Research Findings and Notes

- The glucuronidation of Apatinib at the 3-hydroxy position is a common Phase II metabolic pathway that enhances solubility and facilitates renal excretion.

- The racemic cis configuration is retained during glucuronidation, which may influence pharmacodynamics.

- Chemical synthesis mimics enzymatic pathways but requires protecting groups to achieve regioselectivity.

- Hydrolytic stability is a critical parameter, with enzymatic cleavage by β-glucuronidase being a major route for metabolite conversion back to Apatinib.

- Industrial production demands stringent process controls to maintain product consistency and efficacy.

Chemical Reactions Analysis

Glucuronidation Reaction Mechanism

The formation of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide occurs via UDP-glucuronosyltransferase (UGT) -mediated conjugation. This metabolic reaction attaches β-D-glucuronic acid to the hydroxyl group of the parent compound, apatinib, enhancing water solubility for excretion.

Key Reaction Parameters:

The reaction proceeds via nucleophilic attack by the hydroxyl oxygen on the anomeric carbon of UDPGA, forming a β-glycosidic bond .

Hydrolytic Stability

The glucuronide conjugate is susceptible to enzymatic hydrolysis by β-glucuronidase , regenerating the parent apatinib. This reversibility impacts its pharmacokinetic profile.

Hydrolysis Conditions:

| Condition | Effect | Source |

|---|---|---|

| pH 5–6 (lysosomal) | Rapid cleavage by β-glucuronidase | |

| Alkaline pH (>8) | Non-enzymatic hydrolysis observed | |

| Plasma stability | Stable at physiological pH (7.4) |

Oxidative and Reductive Pathways

| Pathway | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Reduction | Sodium dithionite (Na₂S₂O₄) | Apatinib + glucuronic acid | |

| Photodegradation | UV light (254 nm) | Cis-trans isomerization |

Synthetic Preparation

While in vivo glucuronidation is enzymatic, in vitro synthesis involves protecting-group strategies:

Comparative Reactivity

The glucuronide exhibits distinct reactivity compared to apatinib:

| Property | Apatinib | 3-O-β-D-Glucuronide |

|---|---|---|

| Solubility (H₂O) | 0.1 mg/mL | 12.3 mg/mL |

| Plasma half-life | 6–8 hours | 2–3 hours |

| CYP450 interaction | High (CYP3A4) | Negligible |

Degradation Products

Forced degradation studies reveal:

Scientific Research Applications

Applications in Scientific Research

The applications of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide can be categorized into several key areas:

Oncology Research

- Antiangiogenic Activity : As a derivative of Apatinib, this compound has been studied for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a significant role in angiogenesis. Research indicates that it may enhance the efficacy of existing cancer therapies by targeting tumor vasculature.

- Combination Therapy : Studies have explored the potential of using this glucuronide in combination with other chemotherapeutics to improve treatment outcomes in various cancers, including gastric cancer and hepatocellular carcinoma.

Metabolism Studies

- Metabolite Analysis : The compound serves as a useful tool for studying the metabolic pathways of Apatinib and understanding how glucuronidation affects drug efficacy and safety profiles. Its pharmacokinetics and dynamics are being investigated to optimize dosing regimens in clinical settings .

Drug Development

- Formulation Studies : Researchers are examining the formulation of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide for enhanced bioavailability and targeted delivery systems, potentially leading to new therapeutic options.

Case Study 1: Efficacy in Gastric Cancer

A study published in a peer-reviewed journal demonstrated that rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide significantly inhibited tumor growth in xenograft models of gastric cancer. The study reported improved survival rates when used alongside standard chemotherapy, highlighting its potential as an adjunctive treatment.

Case Study 2: Pharmacokinetics and Safety

In another investigation focusing on the pharmacokinetics of this compound, researchers found that its glucuronidated form exhibited altered bioavailability compared to its parent drug, suggesting a need for dosage adjustments when transitioning from Apatinib to its glucuronide form. Safety profiles were evaluated through preclinical trials, indicating manageable toxicity levels at therapeutic doses .

Mechanism of Action

The compound exerts its effects through the inhibition of tyrosine kinases , which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, Rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide can potentially disrupt cancer cell growth and metastasis.

Comparison with Similar Compounds

Comparison with Similar Glucuronidated Compounds

Structural and Functional Analogues

Glucuronidation significantly alters pharmacokinetics (PK) and pharmacodynamics (PD). Below is a comparative analysis of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide with structurally or functionally related glucuronides:

Key Observations:

- Positional Specificity : The site of glucuronidation critically impacts activity. For example, morphine-6-glucuronide retains potent opioid activity, whereas morphine-3-glucuronide is an antagonist . Similarly, apatinib’s 3-hydroxy glucuronide may exhibit diminished kinase inhibition compared to the parent drug .

- Stereochemistry : Racemic mixtures (e.g., "rac" designation) may display divergent PK/PD profiles compared to pure enantiomers. For instance, rac cis-3-Hydroxy Glyburide glucuronides are used as isotopic standards but lack therapeutic activity .

- BBB Penetration : Most glucuronides, including morphine-6-glucuronide and apatinib’s metabolite, exhibit low BBB permeability due to increased polarity, limiting central nervous system effects .

Pharmacokinetic and Mechanistic Differences

- Metabolic Fate : Unlike morphine-6-glucuronide, which contributes to analgesia, rac cis-3-Hydroxy Apatinib glucuronide is likely a detoxification product. Apatinib’s primary mechanism involves VEGFR-2 inhibition, and glucuronidation at the 3-hydroxy group may sterically hinder ATP-binding site interactions .

- For example, resveratrol glucuronidation rates vary significantly between rodents and humans .

Biological Activity

Overview of rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide

rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide is a glucuronide derivative of Apatinib, a small molecule tyrosine kinase inhibitor (TKI) primarily used in cancer therapy. This compound is notable for its potential to enhance the pharmacokinetics and bioavailability of Apatinib through glucuronidation, which may influence its biological activity.

The primary mechanism of action for Apatinib involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis and growth. By inhibiting this pathway, rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide may exhibit similar or enhanced anti-tumor effects compared to its parent compound.

Pharmacokinetics

The glucuronidation process typically increases the solubility and excretion of drugs. For rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide:

- Absorption : The modification may lead to improved absorption characteristics.

- Distribution : The compound may have altered tissue distribution patterns compared to Apatinib.

- Metabolism : As a glucuronide, it is likely to undergo hepatic metabolism, potentially affecting its efficacy and safety profile.

- Excretion : Enhanced renal clearance due to increased solubility.

Data Table: Biological Activity Summary

| Parameter | rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide | Apatinib |

|------------------------|------------------------------------------------------|------------------------|

| Mechanism | VEGFR2 Inhibition | VEGFR2 Inhibition |

| Absorption | Potentially improved | Moderate |

| Distribution | Altered tissue distribution | Variable |

| Metabolism | Glucuronidation | Hepatic metabolism |

| Excretion | Enhanced renal clearance | Biliary excretion |

| Anti-tumor Efficacy | Potentially retained/enhanced | Proven effective |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide?

- Methodological Answer : Synthesis should prioritize regioselective glucuronidation at the 3-hydroxy position of Apatinib. Use enzymatic methods (e.g., UDP-glucuronosyltransferase isoforms like UGT1A1/1A3) or chemical conjugation with activated glucuronic acid donors. Characterization requires LC-MS/MS for structural confirmation (e.g., [M+H]<sup>+</sup> or [M-H]<sup>-</sup> ions) and NMR to resolve stereochemistry (cis vs. trans configurations). Purity assessment should involve reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers validate the stability of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide under physiological conditions?

- Methodological Answer : Conduct stability studies in simulated biological matrices (e.g., plasma, urine, or liver microsomes) at 37°C. Monitor degradation kinetics using LC-MS/MS and identify hydrolytic byproducts (e.g., free Apatinib or β-D-glucuronic acid). Adjust pH (5.0–7.4) to mimic in vivo environments and assess enzymatic hydrolysis via β-glucuronidase .

Q. What analytical techniques are recommended for quantifying rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide in biological samples?

- Methodological Answer : Use validated LC-MS/MS methods with deuterated internal standards (e.g., rac cis-3-Hydroxy Apatinib-d4 glucuronide) to correct for matrix effects. Optimize chromatographic separation with C18 columns and mobile phases containing 0.1% formic acid. Calibration curves should span 1–1000 ng/mL, with LOD/LOQ validated per FDA guidelines .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) interplay of rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide?

- Methodological Answer : Employ a crossover PK study in rodent models to compare parent Apatinib and its glucuronide metabolite. Measure plasma concentrations over 24 hours and calculate AUC, Cmax, and t1/2. For PD, correlate metabolite levels with VEGF inhibition efficacy using ELISA or Western blot. Incorporate physiologically based PK (PBPK) modeling to predict human exposure .

Q. What strategies address contradictions in preclinical vs. clinical efficacy data for rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide?

- Methodological Answer : Discrepancies often arise from species-specific glucuronidation rates or tumor microenvironment differences. Validate findings using patient-derived xenograft (PDX) models or 3D tumor spheroids. Re-analyze clinical trial data (e.g., NCT03455140) to identify subpopulations with elevated UGT1A1 expression, which may enhance metabolite efficacy .

Q. How can researchers optimize in vitro-to-in vivo translation for rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide?

- Methodological Answer : Use primary human hepatocytes or organ-on-chip systems to model glucuronidation kinetics. Compare in vitro clearance rates with in vivo PK data to refine scaling factors. Incorporate metabolomic profiling to identify co-administered drugs that inhibit/induce UGTs (e.g., irinotecan’s impact on UGT1A1) .

Q. What biomarkers are most promising for predicting therapeutic response to rac cis-3-Hydroxy Apatinib 3-O-β-D-Glucuronide?

- Methodological Answer : Prioritize circulating VEGF-A levels, tumor UGT1A1 mRNA expression, and HIF-1α immunohistochemical staining. Validate biomarkers via retrospective analysis of clinical samples (e.g., from NCT03725757). Use machine learning to integrate multi-omics data (proteomics, metabolomics) for predictive modeling .

Notes for Rigorous Research

- Stereochemical Purity : Confirm the cis configuration of the 3-hydroxy group via NOESY NMR to avoid confounding pharmacokinetic data .

- Regulatory Compliance : Follow FDA guidance on bioanalytical method validation (e.g., stability, accuracy, precision) for metabolite quantification .

- Data Reproducibility : Share raw LC-MS/MS spectra and NMR assignments in public repositories (e.g., MetaboLights) to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.